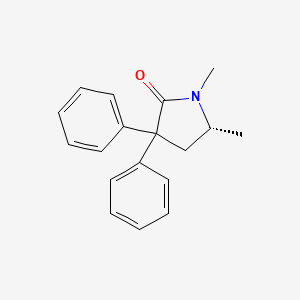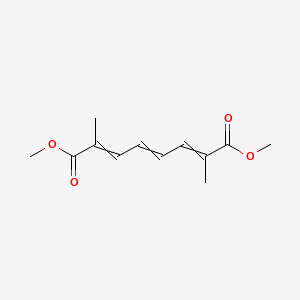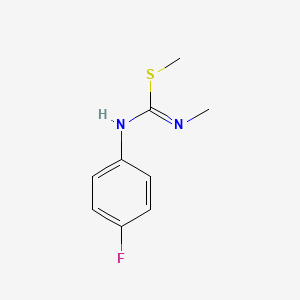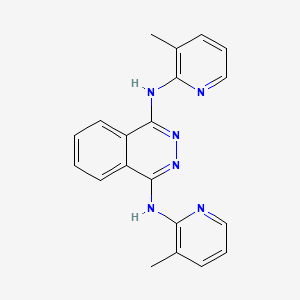![molecular formula C34H22O2 B14407094 1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] CAS No. 83694-66-0](/img/structure/B14407094.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] is a complex organic compound with the molecular formula C30H22O4 This compound is characterized by its unique structure, which includes a central 1,3-phenylenebis(oxy) moiety flanked by phenylethynylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(oxy)benzene and phenylethynylbenzene.
Coupling Reaction: The key step involves coupling the 1,3-phenylenebis(oxy)benzene with phenylethynylbenzene using a palladium-catalyzed cross-coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of phen
Eigenschaften
CAS-Nummer |
83694-66-0 |
|---|---|
Molekularformel |
C34H22O2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1,3-bis[3-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C34H22O2/c1-3-10-27(11-4-1)20-22-29-14-7-16-31(24-29)35-33-18-9-19-34(26-33)36-32-17-8-15-30(25-32)23-21-28-12-5-2-6-13-28/h1-19,24-26H |
InChI-Schlüssel |
OMBBABNCPPURGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)


